1-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
CAS No.: 872860-90-7
Cat. No.: VC6303170
Molecular Formula: C26H28N4O5
Molecular Weight: 476.533
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872860-90-7 |
|---|---|
| Molecular Formula | C26H28N4O5 |
| Molecular Weight | 476.533 |
| IUPAC Name | 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
| Standard InChI | InChI=1S/C26H28N4O5/c31-23(27-10-4-1-5-11-27)18-30-17-20(19-7-2-3-8-21(19)30)24(32)26(34)29-14-12-28(13-15-29)25(33)22-9-6-16-35-22/h2-3,6-9,16-17H,1,4-5,10-15,18H2 |
| Standard InChI Key | LCGOFLYMYZZRNF-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione, reflects its intricate architecture . Key structural components include:
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Furan-2-carbonyl group: A five-membered aromatic oxygen ring (furan) linked to a carbonyl group, commonly associated with bioactivity in medicinal chemistry.
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Piperazine ring: A six-membered diamine ring substituted at the 1-position with the furan-2-carbonyl group, a scaffold prevalent in antipsychotics and antidepressants.
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Indole moiety: A bicyclic structure (benzopyrrole) substituted at the 3-position with an ethane-1,2-dione group, a feature seen in serotonin receptor modulators .
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Piperidine subunit: A six-membered amine ring connected via a 2-oxoethyl linker to the indole nitrogen, potentially influencing lipophilicity and target binding .
The SMILES notation (C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5) and InChIKey (LCGOFLYMYZZRNF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties .
Physicochemical Properties
Despite limited experimental data, the compound’s properties can be inferred:
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Solubility: High polarity due to multiple carbonyl and amine groups suggests solubility in polar aprotic solvents (e.g., dimethyl sulfoxide).
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LogP: Estimated at ~2.5–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Stability: Susceptibility to hydrolysis at the ethane-1,2-dione and furan carbonyl groups under acidic or basic conditions .
Synthesis and Characterization
Synthetic Pathways
The synthesis likely involves multi-step strategies, as outlined below:
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Piperazine Functionalization: Coupling furan-2-carbonyl chloride to piperazine via nucleophilic acyl substitution.
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Indole Modification: Alkylation of indole at the 1-position using 2-chloro-N-piperidin-1-ylacetamide, followed by introduction of the ethane-1,2-dione group via Friedel-Crafts acylation .
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Final Assembly: Condensation of functionalized piperazine and indole intermediates using a coupling agent (e.g., EDC/HOBt).
Analytical Characterization
Reported methods include:
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NMR Spectroscopy: Confirm regiochemistry of substituents on piperazine, indole, and piperidine .
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion at m/z 476.533.
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).
Applications and Future Directions
Drug Discovery
The compound’s modular structure positions it as a scaffold for developing:
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CNS Therapeutics: Optimize piperazine-indole interactions for selective 5-HT receptor modulation.
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Antinfectives: Modify the furan subunit to enhance microbial target affinity.
Analytical Challenges
Key gaps include:
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Solubility Data: Essential for formulation studies.
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Metabolic Stability: Assess susceptibility to cytochrome P450-mediated oxidation.
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